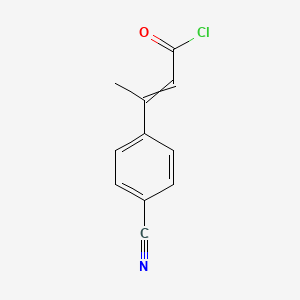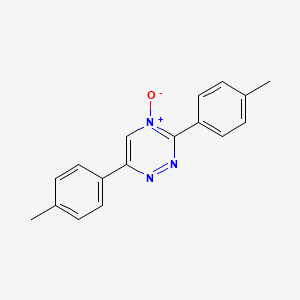
1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of a trifluorophenyl group attached to a hexenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL typically involves the reaction of 2,3,4-trifluorobenzaldehyde with hex-1-en-3-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(2,3,4-Trifluorophenyl)ethan-1-ol
- 1-(2,3,6-Trifluorophenyl)propan-2-one
- 1,1,1,3,3,3-Hexafluoro-2-propanol
Comparison: 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL is unique due to its hexenol backbone, which imparts distinct chemical properties compared to its similar compounds. The presence of the trifluorophenyl group in all these compounds contributes to their high reactivity and potential applications. the specific structure of this compound allows for unique interactions and applications, particularly in the synthesis of complex organic molecules and potential therapeutic uses.
Propriétés
Numéro CAS |
819861-90-0 |
|---|---|
Formule moléculaire |
C12H13F3O |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
1-(2,3,4-trifluorophenyl)hex-1-en-3-ol |
InChI |
InChI=1S/C12H13F3O/c1-2-3-9(16)6-4-8-5-7-10(13)12(15)11(8)14/h4-7,9,16H,2-3H2,1H3 |
Clé InChI |
USUVAARBAMOIPA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C=CC1=C(C(=C(C=C1)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


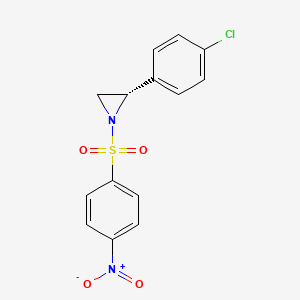
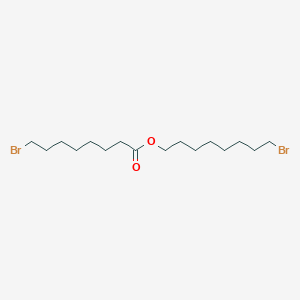

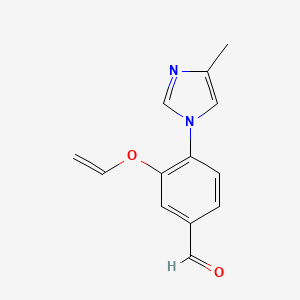
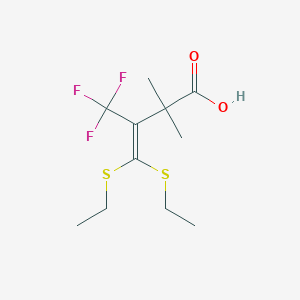
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)

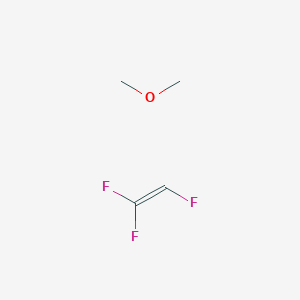
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)
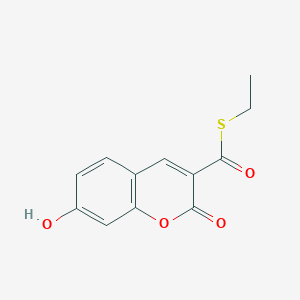
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
